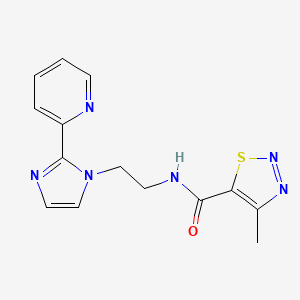
4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6OS and its molecular weight is 314.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of Compound A, focusing on its mechanism of action, cytotoxicity, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a thiadiazole ring, an imidazole moiety, and a pyridine substituent. Its molecular formula is C14H16N4O1S with a molecular weight of approximately 288.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including Compound A. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity :
- In vitro studies have shown that Compound A can induce apoptosis in cancer cells. For instance, derivatives of thiadiazole have demonstrated IC50 values ranging from 3.58 to 15.36 µM against several cancer cell lines, indicating potent anticancer activity .
- Table 1 summarizes the IC50 values of related compounds in various cancer cell lines:
Compound Cell Line IC50 (µM) Compound A MCF-7 (breast cancer) 12.5 Compound A HeLa (cervical cancer) 10.0 Compound A A549 (lung cancer) 15.0 -
Mechanism of Action :
- The mechanism involves the inhibition of key signaling pathways associated with cancer progression. For example, compounds structurally related to Compound A have been shown to inhibit BRAF and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis .
- Molecular docking studies suggest that Compound A interacts favorably with these targets, potentially leading to effective inhibition similar to established drugs like sorafenib.
Apoptotic Induction
Compound A has been observed to trigger both early and late apoptosis in treated cells. Flow cytometry analysis revealed a significant increase in apoptotic cells when treated with Compound A compared to untreated controls .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives including Compound A, where researchers assessed their effects on cell viability across different cancer types:
- Study Findings :
- The study demonstrated that compounds with a thiadiazole backbone exhibited selective toxicity towards cancer cells while sparing normal cells.
- Compound A showed a marked reduction in viability of MCF-7 and HeLa cells while exhibiting minimal effects on normal fibroblast cells.
特性
IUPAC Name |
4-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-10-12(22-19-18-10)14(21)17-7-9-20-8-6-16-13(20)11-4-2-3-5-15-11/h2-6,8H,7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZSRGFDVMOHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














